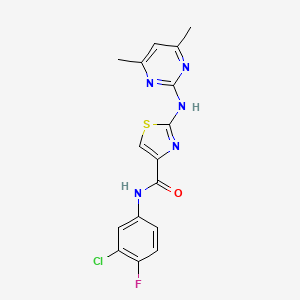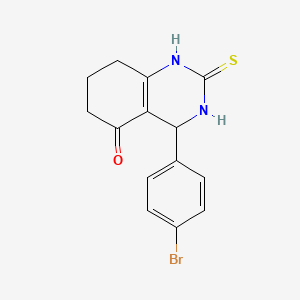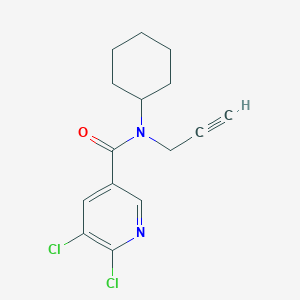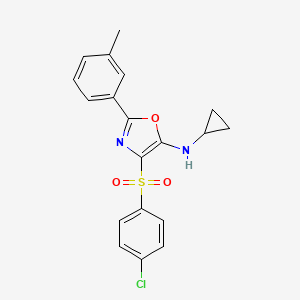![molecular formula C14H11F3O3S B2841488 Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate CAS No. 343375-98-4](/img/structure/B2841488.png)
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H11F3O3S and a molecular weight of 316.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H11F3O3S. It contains a thiophene ring (a five-membered ring with one sulfur atom), a benzyl group (C6H5CH2-), and a trifluoromethyl group (CF3) attached to the benzyl group .Aplicaciones Científicas De Investigación
Pharmaceutical Development
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate is a compound of interest in pharmaceutical research due to its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules . This compound could be explored for its efficacy in treating various diseases, leveraging the unique properties imparted by the trifluoromethyl group.
Chemical Synthesis
This compound is valuable in synthetic organic chemistry as a building block for more complex molecules. Its structure allows for various functional group modifications, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . Researchers can utilize it to develop new synthetic pathways and methodologies.
Material Science
In material science, Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate can be used to create novel materials with unique electronic properties. The presence of the trifluoromethyl group can influence the electronic characteristics of materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Electrochemical Applications
The compound’s electrochemical properties make it suitable for use in electrochemical sensors and devices. Its ability to undergo redox reactions can be harnessed in the development of sensors for detecting various analytes. Additionally, its stability and reactivity in electrochemical environments make it a candidate for use in batteries and other energy storage systems .
Catalysis
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate can serve as a ligand or catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging, improving yields and selectivity. This application is particularly relevant in the field of asymmetric synthesis, where the compound can help produce chiral molecules with high enantiomeric purity .
Agricultural Chemistry
In agricultural chemistry, this compound can be explored for its potential as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower concentrations. Research into its efficacy and safety could lead to the development of new, more efficient agricultural products .
Environmental Science
The compound’s stability and reactivity also make it a candidate for environmental applications, such as the degradation of pollutants. Its ability to participate in redox reactions can be utilized in processes aimed at breaking down harmful substances in the environment, contributing to cleaner and safer ecosystems .
Medicinal Chemistry
In medicinal chemistry, Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate can be investigated for its potential as a lead compound in drug discovery. Its unique chemical structure may interact with biological targets in novel ways, leading to the development of new therapeutic agents for a variety of conditions .
Propiedades
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3S/c1-19-13(18)12-11(5-6-21-12)20-8-9-3-2-4-10(7-9)14(15,16)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWGGWWMTZUJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)


![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)


![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)
![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(2,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2841423.png)


![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)